molecular formula C16H21N5O2 B2802682 6-Cyclopentyl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887672-09-5

6-Cyclopentyl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2802682
CAS RN: 887672-09-5
M. Wt: 315.377
InChI Key: ZSHLUFBKMJMNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopentyl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione, commonly known as CTMP, is a purine derivative that has gained significant attention in recent years due to its potential applications in various scientific fields. CTMP is a potent inhibitor of protein kinase B (PKB), also known as Akt, which plays a crucial role in various cellular processes, including cell survival, proliferation, and metabolism.

Scientific Research Applications

Synthesis and Cytotoxicity in Drug Development

  • A study explored the synthesis and cytotoxicity of imidazoquinolinedione derivatives for developing new anticancer drugs. One compound exhibited high cytotoxicity against human colon tumor cells, suggesting the potential of these structures in anticancer drug development (Suh et al., 2000).

Novel Synthetic Methods

  • Research into tetracyclic imidazo[2,1-c]pyrazolo[1,5-a][1,4]benzodiazepine-5,8-diones from α-amino acids highlighted innovative synthetic routes, leveraging palladium-catalyzed amination and intramolecular 1,3-dipolar cycloaddition as key steps. This showcases advanced methodologies for constructing complex heterocyclic structures, which may be applicable to synthesizing compounds like 6-Cyclopentyl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione (Basolo et al., 2010).

Hepatoprotective Activity

  • A novel synthesis approach for imidazo[1,2-c]pyrimidinones demonstrated the potential for discovering compounds with hepatoprotective activity, indicating the therapeutic applications of such molecular frameworks (Ram et al., 2002).

Magnetic MOF-Catalyzed Synthesis

  • The use of magnetic MOF catalysts in the synthesis of imidazo[1,2-f]phenanthridines illustrates the role of novel catalytic systems in facilitating efficient and recyclable synthetic processes. This highlights the importance of catalyst choice in the synthesis of complex heterocyclic compounds (Lee et al., 2022).

Glycolurils and Analogues

  • Glycolurils and their analogues have found widespread applications in pharmacology, explosives, and supramolecular chemistry. The development of new methods for their synthesis remains a key research focus, indicating the versatility and potential utility of cyclic and heterocyclic compounds in various scientific domains (Kravchenko et al., 2018).

Mechanism of Action

properties

IUPAC Name

6-cyclopentyl-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2/c1-9-10(2)21-12-13(18(3)16(23)19(4)14(12)22)17-15(21)20(9)11-7-5-6-8-11/h11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSHLUFBKMJMNKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4CCCC4)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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